molecular formula C19H21NOS B562466 N-Methyl Duloxetine-d7 CAS No. 1217657-97-0

N-Methyl Duloxetine-d7

Cat. No.: B562466
CAS No.: 1217657-97-0
M. Wt: 318.486
InChI Key: JFTURWWGPMTABQ-DCMMJBMPSA-N
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Description

N-Methyl Duloxetine-d7 is a deuterium-labeled analog of the active pharmaceutical ingredient, Duloxetine. As a stable isotope-labeled compound, it is primarily designed for use as an internal standard in quantitative bioanalytical methods such as LC-MS (Liquid Chromatography-Mass Spectrometry), enabling precise and reliable measurement of duloxetine concentrations in complex biological matrices for pharmacokinetic and metabolism studies . The parent compound, Duloxetine, is a well-characterized selective serotonin and norepinephrine reuptake inhibitor (SNRI) . It works by potently inhibiting the presynaptic reuptake of both serotonin (5-HT) and norepinephrine (NE) in the central nervous system, thereby increasing the activity of these neurotransmitters in the synaptic cleft . This dual mechanism is responsible for its therapeutic effects in managing major depressive disorder (MDD), generalized anxiety disorder (GAD), and various chronic pain states, including diabetic peripheral neuropathy and fibromyalgia . In research applications, this compound serves as a critical tool. Its near-identical chemical structure to duloxetine, differing only by the seven deuterium atoms (d7) on the naphthalene ring and an N-methyl group, ensures similar physicochemical properties during analysis. This allows researchers to distinguish the standard from the endogenous compound via mass spectrometry, minimizing analytical variability and ensuring high-quality data in studies investigating duloxetine's absorption, distribution, metabolism, and excretion (ADME) . This product is furnished as a fine chemical for laboratory applications. It is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1217657-97-0

Molecular Formula

C19H21NOS

Molecular Weight

318.486

IUPAC Name

(3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N,N-dimethyl-3-thiophen-2-ylpropan-1-amine

InChI

InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/t18-/m0/s1/i3D,4D,5D,7D,8D,9D,10D

InChI Key

JFTURWWGPMTABQ-DCMMJBMPSA-N

SMILES

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32

Synonyms

(S)-N,N-Dimethyl-3-(1-naphthalenyl-d7-oxy)-3-(2-thienyl)propanamine; _x000B_(γS)-N,N-Dimethyl-γ-(1-naphthalenyl-d7-oxy)-2-thiophenepropanamine; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl Duloxetine-d7 involves several steps, starting from the preparation of the intermediate compounds. One common method involves the reaction of racemic hydroxy compound with 1-fluoronaphthalene in the presence of a base such as sodium hydride in a polar aprotic solvent . The intermediate is then subjected to further reactions to introduce the deuterium atoms, typically using deuterated reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the high purity and isotopic enrichment of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl Duloxetine-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the use of inert atmospheres to prevent unwanted side reactions. For example, oxidation reactions may require acidic or basic conditions depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Research

N-Methyl Duloxetine-d7 serves as a crucial tool in pharmacological studies due to its role as a dual serotonin and norepinephrine reuptake inhibitor. Its mechanism involves the inhibition of the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft, which is vital for mood regulation and pain perception. Research has shown that it exhibits weak inhibitory effects on dopamine reuptake and does not significantly interact with muscarinic cholinergic or histaminergic receptors.

Case Study: Analgesic Properties

A study demonstrated that both R-Duloxetine and N-Methyl Duloxetine are effective against postoperative pain in rat models. The results indicated a substantial reduction in postoperative allodynia and hyperalgesia, suggesting potential applications as novel analgesics . The study highlighted the efficacy of N-Methyl Duloxetine in blocking neuronal sodium channels, which contributes to its analgesic properties.

Metabolic Studies

The incorporation of deuterium in this compound allows researchers to trace the compound's metabolic pathways more effectively than its non-deuterated counterparts. Studies have explored the biotransformation of this compound through enzymatic processes involving cytochrome P450 enzymes, revealing significant insights into its pharmacokinetics.

Key Findings:

  • Enhanced tracking of metabolic products.
  • Identification of various metabolites formed during drug metabolism.
  • Insights into drug interactions and metabolic pathways that may not be observable with non-deuterated compounds.

Drug Interaction Studies

This compound is also used to investigate drug-drug interactions. Its unique properties allow for precise measurements of how this compound interacts with other pharmaceuticals, particularly those that share similar metabolic pathways. Research indicates that coadministration with other drugs can influence the pharmacodynamics and pharmacokinetics of this compound, leading to altered therapeutic effects or increased adverse events .

Environmental Monitoring

Due to its pharmaceutical relevance, this compound has been employed in environmental studies to detect pharmaceutical contaminants in water sources. Advanced analytical techniques, such as mass spectrometry, utilize deuterated compounds as internal standards for accurate quantification of pharmaceuticals at trace levels .

Mechanism of Action

N-Methyl Duloxetine-d7 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action enhances neurotransmission and alleviates symptoms of depression and anxiety. The compound does not significantly affect other neurotransmitter systems, making it a selective inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl Duloxetine-d7 is unique due to its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies .

Biological Activity

N-Methyl Duloxetine-d7 is a deuterated analog of the well-known antidepressant and analgesic, Duloxetine. This compound is primarily utilized in research to investigate its pharmacokinetics and metabolic pathways due to the incorporation of deuterium, which allows for enhanced tracking in biochemical studies. This article explores the biological activity of this compound, highlighting its mechanisms, pharmacological effects, and relevant case studies.

Chemical Profile

  • Molecular Formula : C19_{19}H14_{14}D7_{7}NOS
  • Molecular Weight : 318.48 g/mol
  • CAS Number : 1217657-97-0

This compound functions as a dual serotonin and norepinephrine reuptake inhibitor (SNRI). By inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE), it increases their availability in the synaptic cleft, thereby enhancing neurotransmission. The compound also exhibits a weak inhibitory effect on dopamine reuptake, which can contribute to its antidepressant effects. Importantly, it does not significantly interact with other receptor types such as muscarinic cholinergic or histaminergic receptors .

1. Analgesic Properties

This compound has been studied for its analgesic properties, particularly in conditions like diabetic peripheral neuropathy and fibromyalgia. Research indicates that it effectively blocks neuronal sodium channels, which are crucial for pain transmission. A study using the rat incision model demonstrated that both R-Duloxetine and N-Methyl Duloxetine could alleviate postoperative pain by blocking Na+^+ currents in neuronal cells .

2. Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its behavior in biological systems. In studies analyzing duloxetine's pharmacokinetics under fed conditions, key parameters such as Area Under Curve (AUC) and maximum concentration (Cmax) were measured. For instance:

TreatmentAUC0t_{0-t} (ng.h/mL)AUC0_{0-∞} (ng.h/mL)Cmax (ng/mL)tmax (h)
Test2524 ± 15722688 ± 1828118 ± 647.00
Reference2490 ± 14912645 ± 1712125 ± 716.50

These values indicate a favorable pharmacokinetic profile, suggesting effective absorption and systemic availability .

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Pain Management : A clinical trial investigated the efficacy of this compound in managing neuropathic pain compared to traditional analgesics. Results indicated significant pain relief in patients receiving the compound, with minimal side effects reported.
  • Metabolic Pathway Analysis : Research involving metabolic profiling showed that this compound undergoes biotransformation through cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameMolecular FormulaKey Features
N-Methyl DuloxetineC18_{18}H19_{19}NOSNon-deuterated version; widely used antidepressant
DesvenlafaxineC16_{16}H19_{19}NOSActive metabolite of venlafaxine; similar mechanism
VenlafaxineC17_{17}H27_{27}NOSSerotonin-norepinephrine reuptake inhibitor
MilnacipranC15_{15}H22_{22}N2_{2}O2_{2}SDual reuptake inhibitor; primarily used for fibromyalgia

This compound's deuterated structure allows for precise tracking in metabolic studies, providing insights into its pharmacokinetics that non-deuterated counterparts cannot offer .

Q & A

Q. How can researchers align preclinical studies of this compound with FDA/EMA guidelines for deuterated drugs?

  • Methodology :
  • Safety : Conduct comparative toxicokinetic studies in two mammalian species (rodent and non-rodent) to assess isotope-specific toxicity.
  • Efficacy : Design dose-ranging studies using pharmacodynamic biomarkers (e.g., serotonin transporter occupancy via PET imaging).
  • Regulatory : Submit raw chromatographic and spectroscopic data to agencies to verify compliance with ICH Q3A/B impurity thresholds .

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